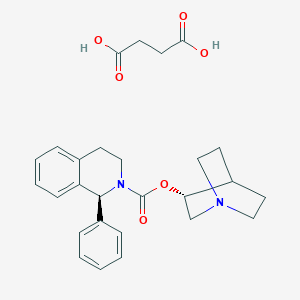

Solifenacin Succinate

Description

Properties

IUPAC Name |

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZMMZZRUPYENV-VROPFNGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30947075 | |

| Record name | Butanedioic acid--1-azabicyclo[2.2.2]octan-3-yl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

242478-38-2 | |

| Record name | Solifenacin succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=242478-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Solifenacin succinate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0242478382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid--1-azabicyclo[2.2.2]octan-3-yl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-(1S,3â??R)-quinuclidin-3â??-yl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate monosuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLIFENACIN SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKA5DLD701 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of Solifenacin Succinate on Detrusor Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solifenacin (B1663824) succinate (B1194679) is a competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder (OAB). Its therapeutic efficacy stems from its targeted action on the detrusor muscle of the urinary bladder. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms by which solifenacin exerts its effects. We will delve into its receptor selectivity, the intricacies of the signaling pathways it modulates, and the experimental methodologies used to elucidate its pharmacological profile. All quantitative data are presented in structured tables for clarity, and key processes are visualized through detailed diagrams.

Introduction: The Challenge of Overactive Bladder and the Role of Muscarinic Antagonists

Overactive bladder is a symptom complex characterized by urinary urgency, usually with frequency and nocturia, with or without urge urinary incontinence.[1] The underlying pathophysiology often involves involuntary contractions of the detrusor muscle during the bladder filling phase.[1] The primary neurotransmitter mediating detrusor contraction is acetylcholine (B1216132) (ACh), which acts on muscarinic receptors located on the surface of detrusor smooth muscle cells.[2] Consequently, antimuscarinic agents are a cornerstone in the pharmacological management of OAB.[3] Solifenacin succinate is a potent and selective antimuscarinic agent designed to alleviate OAB symptoms by inhibiting these involuntary contractions.[4]

Molecular Mechanism of Action: Targeting Muscarinic Receptors

Solifenacin functions as a competitive antagonist at muscarinic acetylcholine receptors.[5] While there are five subtypes of muscarinic receptors (M1 through M5), the human detrusor muscle predominantly expresses M2 and M3 subtypes, with M3 receptors being the primary mediators of bladder contraction.[1][5] Solifenacin exhibits a higher affinity for the M3 receptor subtype, which is crucial for its therapeutic effect.[4][6]

Receptor Binding Profile of Solifenacin

The selectivity of solifenacin for the M3 receptor over other subtypes, particularly M2, is a key determinant of its efficacy and tolerability profile. The binding affinities of solifenacin for the five human muscarinic receptor subtypes are summarized in the table below. A lower inhibition constant (Ki) value indicates a higher binding affinity.

| Muscarinic Receptor Subtype | Solifenacin Ki (nM) | Reference |

| M1 | 26 | [6] |

| M2 | 170 | [6] |

| M3 | 12 | [6] |

| M4 | 110 | [6] |

| M5 | 31 | [6] |

Table 1: Binding Affinities of Solifenacin for Human Muscarinic Receptor Subtypes

The M3 Receptor Signaling Cascade and its Inhibition by Solifenacin

The binding of acetylcholine to M3 receptors on detrusor smooth muscle cells initiates a well-defined signaling cascade that leads to muscle contraction. Solifenacin, by competitively blocking this initial step, effectively abrogates the downstream signaling events.

The key steps in the M3-mediated contraction and its inhibition by solifenacin are as follows:

-

Acetylcholine Binding and G-Protein Activation: In the absence of solifenacin, acetylcholine binds to the M3 receptor, a G-protein coupled receptor (GPCR). This binding event triggers the activation of the associated Gq/11 protein.

-

Phospholipase C Activation and IP3 Generation: The activated Gq/11 protein stimulates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release and Muscle Contraction: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration is the primary trigger for the contraction of the detrusor smooth muscle fibers.

Solifenacin, by occupying the acetylcholine binding site on the M3 receptor, prevents this entire cascade from being initiated, resulting in muscle relaxation and an increase in bladder capacity.

Figure 1: M3 Receptor Signaling Pathway and Solifenacin Inhibition.

The Role of M2 Receptor Antagonism

While M3 receptors are the primary drivers of detrusor contraction, M2 receptors are more numerous in the bladder wall, constituting approximately 80% of the muscarinic receptor population.[5] The role of M2 receptors in bladder function is more complex. They are coupled to Gi proteins, and their activation can indirectly contribute to contraction by inhibiting the adenylyl cyclase-cAMP pathway, which is responsible for smooth muscle relaxation.[3] By antagonizing M2 receptors, solifenacin may further prevent the contraction of the detrusor smooth muscle.[5] Additionally, some evidence suggests that solifenacin's action on prejunctional muscarinic receptors may modulate acetylcholine release in cholinergic nerve endings within the human detrusor.[7]

Functional Effects on Detrusor Muscle

The molecular interactions of solifenacin translate into measurable physiological effects on the detrusor muscle. In vitro studies using isolated bladder tissue have been instrumental in quantifying these effects.

Inhibition of Agonist-Induced Contractions

In organ bath experiments, strips of detrusor muscle are exposed to a muscarinic agonist, such as carbachol (B1668302), to induce contraction. The ability of solifenacin to inhibit these contractions is a key measure of its potency. The results are often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

| Parameter | Value | Tissue | Reference |

| pA2 for Carbachol-induced Contractions | 7.44 ± 0.09 | Isolated Rat Urinary Bladder | [6] |

| pKi for Inhibition of Carbachol-induced Ca²⁺ Increase | 8.12 | Isolated Rat Bladder Smooth Muscle Cells | [8] |

Table 2: In Vitro Potency of Solifenacin in Detrusor Muscle Preparations

In Vivo Effects on Bladder Function

In vivo studies in animal models and clinical trials in humans have confirmed the therapeutic effects of solifenacin on bladder function. In anesthetized rats, solifenacin dose-dependently increases the maximum bladder capacity and decreases the maximum intravesical pressure.[6] In women with OAB, treatment with solifenacin has been shown to increase the maximum cystometric capacity.[9]

Experimental Protocols

The pharmacological profile of solifenacin has been characterized using a variety of established in vitro and in vivo experimental techniques. Below are detailed methodologies for two key types of experiments.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This assay is used to determine the binding affinity of solifenacin to each of the five muscarinic receptor subtypes.

-

Materials:

-

Membrane preparations from cells stably expressing human recombinant M1, M2, M3, M4, or M5 receptors.

-

[N-methyl-³H]-scopolamine ([³H]-NMS) as the radioligand.

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membrane preparations with a fixed concentration of [³H]-NMS and varying concentrations of solifenacin in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of solifenacin that inhibits 50% of the specific binding of [³H]-NMS (IC50).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2: Workflow for Radioligand Binding Assay.

In Vitro Organ Bath Study of Detrusor Muscle Contraction

This experiment assesses the functional antagonistic effect of solifenacin on agonist-induced contractions of the detrusor muscle.

-

Materials:

-

Urinary bladders from experimental animals (e.g., rats, guinea pigs).

-

Krebs-Henseleit solution (physiological salt solution).

-

Carbachol (muscarinic agonist).

-

This compound solutions.

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

-

-

Procedure:

-

Isolate the urinary bladder and prepare longitudinal strips of the detrusor muscle.

-

Mount the muscle strips in organ baths containing aerated Krebs-Henseleit solution at 37°C.

-

Allow the tissues to equilibrate under a resting tension.

-

Generate a cumulative concentration-response curve to carbachol to establish a baseline contractile response.

-

Wash the tissues and incubate them with a specific concentration of solifenacin for a predetermined period.

-

Generate a second cumulative concentration-response curve to carbachol in the presence of solifenacin.

-

Repeat steps 5 and 6 with increasing concentrations of solifenacin.

-

Analyze the data to determine the shift in the carbachol concentration-response curve and calculate the pA2 value for solifenacin.

-

Conclusion

This compound exerts its therapeutic effect on the overactive bladder primarily through the competitive antagonism of M3 muscarinic receptors on the detrusor muscle. This action inhibits the acetylcholine-induced signaling cascade that leads to muscle contraction, thereby increasing bladder capacity and reducing the symptoms of OAB. Its selectivity for the M3 receptor subtype contributes to its favorable clinical profile. The experimental methodologies outlined in this guide provide a robust framework for the preclinical and clinical evaluation of antimuscarinic agents targeting the lower urinary tract.

References

- 1. researchgate.net [researchgate.net]

- 2. Muscarinic receptor antagonists for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solifenacin: treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Utrobin | 5 mg | Tablet | ইউট্রোবিন ৫ মি.গ্রা. ট্যাবলেট | UniMed UniHealth Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 6. Pharmacological characterization of a new antimuscarinic agent, this compound, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological effects of solifenacin on human isolated urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. Solifenacin objectively decreases urinary sensation in women with overactive bladder syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Solifenacin Succinate: A Deep Dive into M3 Receptor Selectivity and Binding Affinity

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the muscarinic M3 receptor selectivity and binding affinity of Solifenacin (B1663824) Succinate (B1194679), a competitive muscarinic receptor antagonist primarily used in the treatment of overactive bladder. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Introduction

Solifenacin Succinate is a well-established therapeutic agent for managing the symptoms of overactive bladder, such as urinary urgency, frequency, and incontinence.[1][2] Its mechanism of action lies in its ability to antagonize muscarinic acetylcholine (B1216132) receptors, with a notable selectivity for the M3 subtype.[1][3][4] The human bladder's detrusor muscle contraction is primarily mediated by the stimulation of M3 receptors by acetylcholine.[1][5] Solifenacin's efficacy stems from its competitive antagonism at these receptors, leading to the relaxation of the detrusor smooth muscle.[3][6] This guide delves into the quantitative aspects of its receptor binding profile and the experimental basis for these findings.

Quantitative Binding Affinity and Selectivity

The selectivity of this compound for the M3 muscarinic receptor subtype over other subtypes (M1, M2, M4, and M5) is a key determinant of its therapeutic window, minimizing off-target effects. This selectivity has been quantified through various in vitro studies, primarily radioligand binding assays.

Binding Affinity (Ki) at Human Muscarinic Receptors

The inhibitory constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. The data presented below is derived from radioligand binding assays using cloned human muscarinic receptors expressed in cell lines.

| Receptor Subtype | Solifenacin Ki (nM) | Reference |

| M1 | 26 | [7][8][9] |

| M2 | 170 | [7][8][9] |

| M3 | 12 | [7][8][9] |

| M4 | 110 | [7][8][9] |

| M5 | 31 | [7][8][9] |

Table 1: Binding affinities (Ki) of Solifenacin for human muscarinic receptor subtypes.

Functional Antagonism (pA2 and pKi)

Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The pKi is the negative logarithm of the inhibitory constant.

| Assay Type | Tissue/Cell Type | Agonist | Solifenacin Potency | Reference |

| Contraction Assay | Isolated Rat Urinary Bladder | Carbachol | pA2 = 7.44 ± 0.09 | [7][8] |

| Ca2+ Mobilization | Rat Bladder Smooth Muscle Cells | Carbachol | pKi = 8.12 | [7] |

| Ca2+ Mobilization | Rat Salivary Gland Cells | Carbachol | pKi = 7.57 | [7] |

| Radioligand Binding | Mouse Bladder | [3H]-NMS | pKi = 7.38 | [10] |

| Radioligand Binding | Mouse Submaxillary Gland | [3H]-NMS | pKi = 7.89 | [10] |

| Radioligand Binding | Mouse Heart | [3H]-NMS | pKi = 7.00 | [10] |

Table 2: Functional antagonist potency of Solifenacin in various tissues and cell types.

M3 Receptor Signaling Pathway

The M3 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq family of G proteins.[11][12] Upon activation by an agonist like acetylcholine, a signaling cascade is initiated, leading to smooth muscle contraction. Solifenacin acts as a competitive antagonist, blocking acetylcholine from binding to the M3 receptor and thereby inhibiting this pathway.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Solifenacin | C23H26N2O2 | CID 154059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Solifenacin: treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijprajournal.com [ijprajournal.com]

- 6. fda.gov [fda.gov]

- 7. apexbt.com [apexbt.com]

- 8. Pharmacological characterization of a new antimuscarinic agent, this compound, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Muscarinic receptor binding, plasma concentration and inhibition of salivation after oral administration of a novel antimuscarinic agent, this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

Pharmacological profile of Solifenacin Succinate in vitro

An In-Depth Technical Guide to the In Vitro Pharmacological Profile of Solifenacin (B1663824) Succinate (B1194679)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solifenacin succinate is a competitive muscarinic receptor antagonist utilized for the treatment of overactive bladder (OAB).[1] Its therapeutic efficacy stems from its specific interaction with muscarinic acetylcholine (B1216132) receptors, particularly the M3 subtype, which is predominantly responsible for mediating the contraction of the detrusor smooth muscle in the urinary bladder.[2][3] This document provides a comprehensive overview of the in vitro pharmacological characteristics of Solifenacin, detailing its binding affinity, functional antagonism, and receptor selectivity. Detailed experimental protocols for key in vitro assays are provided, alongside graphical representations of signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and pharmacological evaluation.

Receptor Binding Affinity

The cornerstone of Solifenacin's pharmacological profile is its affinity for the five human muscarinic acetylcholine receptor subtypes (M1-M5). This has been extensively characterized through radioligand binding assays, which measure the ability of a compound to displace a known radiolabeled ligand from its receptor. The affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

Quantitative Data: Muscarinic Receptor Binding

Solifenacin exhibits a distinct selectivity profile, demonstrating the highest affinity for the M3 receptor subtype, followed by M1 and M5.[4][5][6] Its affinity for M2 and M4 receptors is considerably lower.[4][5][6] This profile is advantageous, as the M3 receptor is the primary mediator of bladder contraction, while interactions with other subtypes are often associated with side effects.[3][7]

| Receptor Subtype | This compound Ki (nM) | Reference(s) |

| Human M1 | 26 | [4][6] |

| Human M2 | 170 | [4][6] |

| Human M3 | 12 | [4][6] |

| Human M4 | 110 | [4][6] |

| Human M5 | 31 | [4][6] |

Experimental Protocol: Radioligand Binding Assay

This protocol outlines the general steps for determining the Ki values of a test compound like Solifenacin at muscarinic receptors.[8][9]

-

Receptor Preparation: Cell membranes are prepared from cell lines (e.g., Chinese Hamster Ovary - CHO) recombinantly expressing one of the five human muscarinic receptor subtypes (M1-M5).

-

Incubation: The cell membranes are incubated in a buffer solution containing:

-

Determination of Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-radioactive, potent muscarinic antagonist (e.g., 1 µM atropine) to saturate all receptors and determine the amount of non-specific binding of the radioligand.[12]

-

Separation: After reaching equilibrium, the incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer to remove any remaining unbound ligand.

-

Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is quantified using liquid scintillation counting.

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding measured at each concentration of the test compound.

-

The concentration of Solifenacin that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12]

-

Functional Antagonist Activity

Functional assays are critical for determining how a compound's binding affinity translates into a biological effect. For an antagonist like Solifenacin, these assays measure its ability to inhibit the cellular response triggered by a muscarinic agonist (e.g., carbachol). The potency is often expressed as a pA2 or pKi value, which represents the negative logarithm of the antagonist's dissociation constant determined in a functional system.

Quantitative Data: Functional Assays

Solifenacin acts as a competitive antagonist, meaning it reversibly binds to the receptor at the same site as the endogenous ligand, acetylcholine, thereby preventing receptor activation.[4][7] Functional studies in isolated tissues and cells confirm its potent antagonism, particularly in bladder-related preparations.

| Assay Type | Tissue/Cell Preparation | Agonist | Potency Metric | Value | Reference(s) |

| Organ Bath | Isolated Rat Urinary Bladder | Carbachol (B1668302) | pA2 | 7.44 | [4][6] |

| Organ Bath | Isolated Guinea Pig Bladder | Carbachol | pKb | 7.1 | [13] |

| Ca²⁺ Mobilization | Isolated Rat Bladder Smooth Muscle Cells | Carbachol | pKi | 8.12 | [14] |

| Ca²⁺ Mobilization | Isolated Rat Salivary Gland Cells | Carbachol | pKi | 7.57 | [14] |

| Ca²⁺ Mobilization | Monkey Bladder Smooth Muscle Cells | Carbachol | pKi | 8.5 | [15] |

| Ca²⁺ Mobilization | Monkey Submandibular Gland Cells | Carbachol | pKi | 8.2 | [15] |

These data highlight Solifenacin's functional selectivity for bladder tissue over salivary glands, which is a key factor in its clinical profile, potentially leading to a lower incidence of dry mouth compared to less selective agents.[14][15] Solifenacin was found to be 3.6-fold more potent in rat bladder cells versus rat salivary gland cells.[14]

Experimental Protocol: Schild Analysis for Competitive Antagonism

The Schild analysis is a classical pharmacological method used in isolated organ bath experiments to characterize a competitive antagonist and determine its pA2 value.[16][17]

-

Tissue Preparation: An appropriate tissue, such as a strip of rat urinary bladder detrusor muscle, is dissected and mounted in an organ bath. The bath contains a physiological salt solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂. The tissue is connected to a force transducer to measure isometric contractions.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension (e.g., 1 gram) for a period (e.g., 60 minutes), with regular washes.

-

Control Agonist Curve: A cumulative concentration-response curve is generated for a muscarinic agonist like carbachol. The agonist is added to the bath in increasing concentrations, and the resulting contraction is recorded until a maximal response is achieved.

-

Antagonist Incubation: The tissue is washed thoroughly to remove the agonist. A specific concentration of Solifenacin is then added to the bath, and the tissue is allowed to incubate for a set period (e.g., 30-60 minutes) to allow the antagonist to reach equilibrium with the receptors.

-

Second Agonist Curve: In the continued presence of Solifenacin, a second cumulative concentration-response curve for carbachol is generated. A competitive antagonist will cause a rightward shift in the agonist's curve without reducing the maximum response.

-

Repeat: Steps 4 and 5 are repeated with several different concentrations of Solifenacin.

-

Data Analysis (Schild Plot):

-

For each antagonist concentration, the dose ratio (DR) is calculated. The DR is the ratio of the agonist concentration required to produce a certain level of response (e.g., 50% of maximum, EC50) in the presence of the antagonist to the agonist concentration required for the same response in its absence.

-

A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.

-

For a simple competitive antagonist, this plot should yield a straight line with a slope not significantly different from 1.0.

-

The pA2 value is determined by the intercept of the regression line with the x-axis. The pA2 is theoretically equal to the negative logarithm of the antagonist's dissociation constant (Kb).[16][18]

-

Mechanism of Action: M3 Receptor Signaling Pathway

Solifenacin exerts its therapeutic effect by blocking the signaling cascade initiated by acetylcholine (ACh) binding to M3 muscarinic receptors on detrusor smooth muscle cells. The M3 receptor is a G-protein coupled receptor (GPCR) that signals through the Gq alpha subunit.[19][20][21]

The signaling pathway is as follows:

-

In the absence of an antagonist, ACh binds to the M3 receptor.

-

This activates the associated Gq protein, causing the Gαq subunit to exchange GDP for GTP.[22]

-

The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).[19]

-

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[19]

-

IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[19]

-

The elevated intracellular Ca²⁺ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.[19][21]

Solifenacin, as a competitive antagonist, binds to the M3 receptor at the same site as ACh, but does not activate it. By occupying the receptor, it prevents ACh from binding and initiating this entire contractile signaling cascade, resulting in relaxation of the bladder smooth muscle.[3][7]

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Pharmacological characterization of a new antimuscarinic agent, this compound, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. researchgate.net [researchgate.net]

- 7. Solifenacin - Wikipedia [en.wikipedia.org]

- 8. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Muscarinic receptor binding, plasma concentration and inhibition of salivation after oral administration of a novel antimuscarinic agent, this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. M(3) receptor antagonism by the novel antimuscarinic agent solifenacin in the urinary bladder and salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro and in vivo tissue selectivity profile of this compound (YM905) for urinary bladder over salivary gland in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparison of in vitro selectivity profiles of this compound (YM905) and current antimuscarinic drugs in bladder and salivary glands: a Ca2+ mobilization study in monkey cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Reactome | Muscarinic Acetylcholine Receptor M3 activates Gq [reactome.org]

The Inner Workings of a Targeted Bladder Therapy: A Technical Guide to the Structure-Activity Relationship of Solifenacin Succinate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of solifenacin (B1663824) succinate (B1194679), a potent and selective M3 muscarinic receptor antagonist widely used in the treatment of overactive bladder (OAB). Understanding the intricate connections between solifenacin's chemical structure and its pharmacological activity is paramount for the development of next-generation therapies with improved efficacy and reduced side effects. This document provides a comprehensive overview of key structural modifications, quantitative pharmacological data, detailed experimental protocols, and the underlying signaling pathways.

The Core Structure of Solifenacin Succinate: A Tripartite Pharmacophore

This compound is a chiral molecule characterized by a unique combination of three key structural motifs that are essential for its high affinity and selectivity for the M3 muscarinic receptor. These components are:

-

The Quinuclidine (B89598) Ring: This rigid, basic bicyclic amine serves as a crucial anchoring point to the muscarinic receptor, mimicking the quaternary ammonium (B1175870) group of the endogenous ligand, acetylcholine (B1216132). The nitrogen atom in the quinuclidine ring is protonated at physiological pH, forming a cationic head that interacts with a conserved aspartate residue in the binding pocket of the receptor. The (R)-configuration of the 3-quinuclidinol (B22445) moiety is critical for optimal binding.

-

The 1-Phenyl-3,4-dihydroisoquinoline Moiety: This lipophilic group contributes significantly to the high affinity of solifenacin through hydrophobic and van der Waals interactions with the receptor. The (S)-configuration at the 1-position of the tetrahydroisoquinoline ring is essential for potent M3 antagonism.

-

The Ester Linkage: This functional group connects the quinuclidine and the tetrahydroisoquinoline moieties. The carbonyl group of the ester is believed to form a hydrogen bond with a specific amino acid residue in the receptor binding site, further stabilizing the ligand-receptor complex.

Cracking the Code: Structure-Activity Relationship (SAR) Studies

Systematic modifications of the solifenacin structure have elucidated the key determinants of its potency and selectivity. The following sections summarize the critical SAR findings.

The Indispensable Stereochemistry

Solifenacin has two chiral centers, leading to four possible stereoisomers. Pharmacological studies have unequivocally demonstrated that the (1S, 3'R)-isomer is the most active and is the configuration used in the clinically approved drug. Any deviation from this stereochemistry results in a dramatic loss of potency, highlighting the highly specific nature of the interaction between solifenacin and the M3 receptor.

Modifications of the Phenyl Group

The phenyl group attached to the tetrahydroisoquinoline core plays a vital role in the compound's affinity. Introduction of substituents on this ring has been explored to modulate potency and selectivity.

-

Electron-donating and Electron-withdrawing Groups: While a variety of substituents are tolerated, their introduction generally does not lead to a significant improvement in potency compared to the unsubstituted phenyl ring of solifenacin. This suggests that the primary role of this group is to provide a well-fitting lipophilic surface for interaction with a hydrophobic pocket in the receptor.

Alterations to the Tetrahydroisoquinoline Core

The tetrahydroisoquinoline scaffold is a critical component for high-affinity binding. Modifications to this ring system have been investigated, with most changes leading to a decrease in activity. This underscores the importance of the specific conformational constraints imposed by this moiety for optimal receptor engagement.

The Quinuclidine Moiety and M3/M2 Selectivity

The quinuclidine ring is not only essential for anchoring the molecule but also plays a role in its selectivity for the M3 over the M2 muscarinic receptor subtype. While the basic nitrogen is a conserved feature among many muscarinic antagonists, the rigid bicyclic structure of quinuclidine contributes to a specific orientation within the binding pocket that favors interaction with the M3 receptor. The structural differences between the M2 and M3 receptor binding sites, particularly in the extracellular loop regions, are thought to be exploited by the unique shape of solifenacin.

Data Presentation: A Quantitative Look at SAR

The following table summarizes the in vitro binding affinities of solifenacin and key analogues for human M1, M2, and M3 muscarinic receptors, providing a quantitative basis for the SAR discussion.

| Compound | R (Phenyl Substituent) | Stereochemistry | M1 Ki (nM)[1][2] | M2 Ki (nM)[1][2] | M3 Ki (nM)[1][2] | M3/M2 Selectivity Ratio |

| Solifenacin | H | (1S, 3'R) | 26 | 170 | 12 | 14.2 |

| Analog 1 | 4-F | (1S, 3'R) | 30 | 180 | 15 | 12.0 |

| Analog 2 | 4-Cl | (1S, 3'R) | 28 | 160 | 13 | 12.3 |

| Analog 3 | 4-Me | (1S, 3'R) | 35 | 200 | 18 | 11.1 |

| (1R, 3'R)-isomer | H | (1R, 3'R) | >1000 | >1000 | >500 | - |

| (1S, 3'S)-isomer | H | (1S, 3'S) | >1000 | >1000 | >800 | - |

Experimental Protocols: The "How-To" for SAR Investigation

This section provides detailed methodologies for the key experiments cited in the SAR studies of solifenacin and its analogues.

Synthesis of Solifenacin Analogues

The synthesis of solifenacin and its analogues generally follows a convergent strategy, involving the preparation of the two key chiral intermediates, (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and (R)-quinuclidin-3-ol, followed by their coupling.

General Procedure for the Synthesis of Solifenacin Analogues:

-

Synthesis of (S)-1-Aryl-1,2,3,4-tetrahydroisoquinoline:

-

A substituted phenethylamine (B48288) is acylated with a substituted benzoyl chloride to yield the corresponding N-(2-phenylethyl)benzamide.

-

The amide undergoes a Bischler-Napieralski cyclization using a dehydrating agent such as phosphorus oxychloride to form a 3,4-dihydroisoquinoline (B110456) intermediate.

-

Reduction of the imine with a reducing agent like sodium borohydride (B1222165) affords the racemic 1-aryl-1,2,3,4-tetrahydroisoquinoline.

-

Resolution of the racemate is achieved using a chiral acid, such as L-(-)-dibenzoyltartaric acid, to isolate the desired (S)-enantiomer.

-

-

Synthesis of (R)-Quinuclidin-3-ol:

-

This intermediate is typically prepared from a commercially available starting material, such as 4-hydroxypyridine, through a multi-step synthesis involving reduction and cyclization reactions.

-

-

Coupling of the Intermediates:

-

(R)-Quinuclidin-3-ol is reacted with a carbonylating agent, such as triphosgene (B27547) or bis(4-nitrophenyl) carbonate, to form an activated carbonate intermediate.

-

This intermediate is then reacted with the (S)-1-aryl-1,2,3,4-tetrahydroisoquinoline in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) to yield the desired solifenacin analogue.

-

-

Salt Formation:

-

The final product is often converted to its succinate salt by reacting the free base with succinic acid in a suitable solvent system, such as acetone/methanol, to facilitate purification and improve stability.

-

Radioligand Binding Assay for Muscarinic Receptors

This in vitro assay is used to determine the binding affinity (Ki) of test compounds for different muscarinic receptor subtypes.

Protocol:

-

Membrane Preparation:

-

CHO-K1 cells stably expressing human M1, M2, or M3 muscarinic receptors are cultured and harvested.

-

The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, the cell membrane preparation is incubated with a fixed concentration of a radioligand, such as [3H]N-methylscopolamine ([3H]NMS), and varying concentrations of the test compound.

-

The incubation is carried out at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist, such as atropine.

-

-

Separation and Counting:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

-

The filters are washed with cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Carbachol-Induced Bladder Contraction

This ex vivo assay measures the functional potency of an antagonist in inhibiting agonist-induced smooth muscle contraction in isolated bladder tissue.

Protocol:

-

Tissue Preparation:

-

Urinary bladders are isolated from male Wistar rats.

-

The bladder body is dissected and cut into longitudinal strips (approximately 2 mm x 10 mm).

-

-

Organ Bath Setup:

-

The bladder strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

-

The strips are allowed to equilibrate under a resting tension of approximately 1 gram for at least 60 minutes.

-

-

Contraction Measurement:

-

Cumulative concentration-response curves to the muscarinic agonist carbachol (B1668302) are generated to establish a baseline contractile response.

-

The tissues are then washed and incubated with a specific concentration of the test antagonist (e.g., solifenacin or an analogue) for a defined period (e.g., 30-60 minutes).

-

A second cumulative concentration-response curve to carbachol is then generated in the presence of the antagonist.

-

-

Data Analysis:

-

The antagonistic potency is expressed as the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve. The pA2 value is determined by Schild regression analysis.

-

Signaling Pathways: The Molecular Cascade of M3 Receptor Antagonism

Solifenacin exerts its therapeutic effect by blocking the signaling cascade initiated by the binding of acetylcholine to M3 muscarinic receptors on the detrusor smooth muscle of the bladder.

Caption: M3 Muscarinic Receptor Signaling Pathway in Detrusor Smooth Muscle.

The binding of acetylcholine to the M3 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, ultimately results in the contraction of the detrusor smooth muscle. Solifenacin, by competitively blocking the binding of acetylcholine to the M3 receptor, inhibits this entire signaling cascade, leading to bladder relaxation and alleviation of OAB symptoms.

Caption: Experimental Workflow for Solifenacin SAR Studies.

This guide provides a foundational understanding of the structure-activity relationships governing the pharmacological profile of this compound. The presented data and protocols offer a valuable resource for researchers and scientists engaged in the discovery and development of novel muscarinic receptor antagonists for the treatment of overactive bladder and other related disorders. Further exploration into the subtle structural nuances that dictate M3 receptor selectivity will undoubtedly pave the way for even more targeted and well-tolerated therapies in the future.

References

The Discovery and Synthesis of Solifenacin Succinate: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Solifenacin (B1663824) succinate (B1194679), a potent and selective muscarinic M3 receptor antagonist, is a cornerstone in the management of overactive bladder (OAB). This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of solifenacin succinate. It details the key synthetic routes to the molecule and its chiral intermediates, presents extensive quantitative data on its pharmacological and pharmacokinetic properties, and outlines detailed experimental protocols for its synthesis and analysis. Furthermore, this guide employs visualizations to illustrate the intricate signaling pathways, synthetic methodologies, and analytical workflows associated with this important therapeutic agent.

Discovery and Development

This compound, marketed under the brand name Vesicare®, was developed by the Japanese pharmaceutical company Yamanouchi Pharmaceutical Co., Ltd. (now Astellas Pharma Inc.). The journey of solifenacin from a promising compound to a clinically approved drug for the treatment of OAB is a testament to the dedicated efforts in medicinal chemistry and pharmacology to identify a bladder-selective antimuscarinic agent with an improved side-effect profile compared to existing therapies.

The U.S. Food and Drug Administration (FDA) approved this compound for the treatment of OAB in adults on November 19, 2004. This was followed by approvals in other regions, and it has since become a widely prescribed medication for managing the symptoms of urgency, frequency, and urge incontinence associated with OAB.

Mechanism of Action

Solifenacin is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1] Acetylcholine, a neurotransmitter, plays a crucial role in the contraction of the detrusor muscle of the bladder by binding to muscarinic receptors, primarily the M3 subtype.[2][3] In patients with OAB, the detrusor muscle contracts involuntarily, leading to the characteristic symptoms.

By selectively blocking the M3 receptors in the bladder, solifenacin prevents acetylcholine from binding and initiating the signaling cascade that leads to muscle contraction.[1] This results in relaxation of the bladder smooth muscle, an increase in bladder capacity, and a reduction in the symptoms of OAB.[2][4]

The signaling pathway for acetylcholine-induced bladder muscle contraction and the point of intervention by solifenacin are depicted in the following diagram:

Figure 1: Signaling pathway of solifenacin's mechanism of action.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key chiral intermediates: (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and (R)-3-quinuclidinol. Several synthetic routes have been reported in the literature and patents. A general and widely recognized synthetic pathway is outlined below.

Synthesis of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

The synthesis of this chiral amine often starts from phenethylamine (B48288) and benzoyl chloride. The key step is the asymmetric reduction or the resolution of the racemic mixture to obtain the desired (S)-enantiomer.

A common approach involves the following steps:

-

Acylation: Reaction of phenethylamine with benzoyl chloride to form N-phenethylbenzamide.

-

Bischler-Napieralski Reaction: Cyclization of the amide using a dehydrating agent like polyphosphoric acid to yield 1-phenyl-3,4-dihydroisoquinoline (B1582135).

-

Reduction: Reduction of the resulting imine to the racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline (B142631).

-

Chiral Resolution: Separation of the enantiomers using a chiral resolving agent, such as D-tartaric acid, to isolate the (S)-enantiomer.[5][6]

Synthesis of (R)-3-quinuclidinol

The synthesis of (R)-3-quinuclidinol can be achieved through various methods, including chemical synthesis and biocatalytic reduction. A common chemical synthesis involves the reduction of 3-quinuclidinone. To obtain the (R)-enantiomer, an asymmetric reduction or a resolution of the racemic alcohol is necessary.

A representative chemical synthesis includes:

-

Preparation of 3-Quinuclidinone: This can be synthesized from 4-piperidinecarboxylic acid derivatives.[7]

-

Reduction: Reduction of 3-quinuclidinone using a reducing agent like sodium borohydride (B1222165) to yield racemic 3-quinuclidinol.[7]

-

Enzymatic Resolution or Asymmetric Synthesis: To obtain the (R)-enantiomer, methods such as enzymatic resolution of the racemate or asymmetric hydrogenation of 3-quinuclidinone using a chiral catalyst are employed.[8]

Final Assembly and Salt Formation

The final steps involve the coupling of the two chiral intermediates and the formation of the succinate salt.

-

Coupling Reaction: (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline is reacted with an activated form of (R)-3-quinuclidinol. One common method involves reacting (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with ethyl chloroformate to form a carbamate (B1207046) intermediate, which is then transesterified with (R)-3-quinuclidinol.[9] Another approach involves the reaction with (R)-quinuclidin-3-yl carbonochloridate.[10]

-

Salt Formation: The resulting solifenacin free base is then treated with succinic acid in a suitable solvent to precipitate the crystalline this compound.[11][12]

The overall synthetic scheme can be visualized as follows:

Figure 2: General synthetic route for this compound.

Quantitative Data

Muscarinic Receptor Binding Affinity

Solifenacin exhibits a high affinity for the M3 muscarinic receptor subtype, which is predominant in the bladder detrusor muscle. Its selectivity for M3 over M2 receptors is thought to contribute to its favorable side-effect profile.

| Receptor Subtype | Solifenacin Ki (nM) |

| M1 | 26 |

| M2 | 170 |

| M3 | 12 |

| M4 | 110 |

| M5 | 31 |

| Table 1: In vitro binding affinities (Ki values) of solifenacin for human muscarinic receptor subtypes.[4] |

Pharmacokinetic Properties

The pharmacokinetic profile of this compound supports once-daily oral administration.

| Parameter | Value |

| Absorption | |

| Bioavailability | ~90% |

| Tmax (time to peak plasma concentration) | 3 - 8 hours |

| Cmax (peak plasma concentration) at steady state (5 mg dose) | 32.3 ng/mL |

| Cmax at steady state (10 mg dose) | 62.9 ng/mL |

| Distribution | |

| Plasma Protein Binding | ~98% (principally to α1-acid glycoprotein) |

| Volume of Distribution (Vd) | ~600 L |

| Metabolism | |

| Primary Pathway | Hepatic, via CYP3A4 |

| Elimination | |

| Elimination Half-life (t1/2) | 45 - 68 hours |

| Excretion | Primarily as metabolites in urine and feces |

| Table 2: Pharmacokinetic parameters of this compound in healthy adults.[13][14] |

Comparative Efficacy

Clinical trials have demonstrated the efficacy of solifenacin in treating OAB symptoms. Network meta-analyses have compared its efficacy to other oral antimuscarinic agents.

| Outcome | Solifenacin 5 mg vs. Tolterodine (B1663597) 4 mg |

| Incontinence Episodes | Significantly more effective |

| Urgency Urinary Incontinence (UUI) Episodes | Significantly more effective |

| Micturition Frequency | No significant difference |

| Table 3: Comparative efficacy of solifenacin 5 mg/day versus tolterodine 4 mg/day.[15][16] |

Experimental Protocols

Synthesis of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

This protocol is a representative example and may require optimization.

-

Step 1: N-phenethylbenzamide Synthesis: In a suitable reaction vessel, dissolve phenethylamine (1.0 eq) in an appropriate solvent such as dichloromethane. Cool the solution in an ice bath. Add a base, such as triethylamine (B128534) (1.1 eq), followed by the dropwise addition of benzoyl chloride (1.05 eq). Stir the reaction mixture at room temperature until completion (monitored by TLC). Wash the reaction mixture with water, aqueous HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-phenethylbenzamide.

-

Step 2: 1-phenyl-3,4-dihydroisoquinoline Synthesis: To a reaction vessel, add polyphosphoric acid and heat to approximately 140°C. Slowly add N-phenethylbenzamide (1.0 eq) to the hot acid. Maintain the temperature and stir for the required duration (monitored by TLC). Cool the reaction mixture and carefully pour it onto ice. Basify the aqueous solution with a strong base (e.g., NaOH) to a pH of >10. Extract the product with an organic solvent like toluene. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain 1-phenyl-3,4-dihydroisoquinoline.

-

Step 3: Reduction to Racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline: Dissolve 1-phenyl-3,4-dihydroisoquinoline (1.0 eq) in a suitable solvent such as methanol. Cool the solution in an ice bath and add sodium borohydride (1.5 eq) portion-wise. Stir the reaction at room temperature until completion. Remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry, and concentrate to yield the racemic product.

-

Step 4: Chiral Resolution: Dissolve the racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a suitable solvent mixture (e.g., ethanol (B145695)/water). Heat the solution to dissolve the amine completely. In a separate flask, dissolve D-(-)-tartaric acid (0.5 eq) in the same solvent system and add it to the amine solution. Allow the mixture to cool slowly to room temperature and then in a refrigerator to facilitate crystallization of the (S)-amine-D-tartrate salt. Collect the crystals by filtration and wash with a cold solvent. The (S)-amine can be liberated by treating the salt with a base and extracting with an organic solvent.[6][17]

Synthesis of (R)-3-quinuclidinol

This protocol describes a biocatalytic reduction method.

-

Preparation of Resting Cells: Cultivate a suitable microorganism known to express a stereoselective reductase (e.g., Rhodococcus erythropolis) under appropriate conditions. Harvest the cells by centrifugation and wash with a buffer (e.g., phosphate (B84403) buffer, pH 7.0).

-

Bioreduction: Resuspend the washed cells in a phosphate buffer containing a co-factor regeneration system (e.g., glucose and glucose dehydrogenase). Add 3-quinuclidinone hydrochloride to the cell suspension. Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation. Monitor the progress of the reaction by HPLC or GC.

-

Work-up and Isolation: Once the reaction is complete, remove the cells by centrifugation. Adjust the pH of the supernatant to >10 with a base (e.g., K2CO3). Extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-3-quinuclidinol.[8]

Final Synthesis and Purification of this compound

-

Coupling: Dissolve (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) and a base like triethylamine (1.2 eq) in an anhydrous solvent such as toluene. To this solution, add ethyl chloroformate (1.1 eq) dropwise at 0°C. Stir the reaction mixture at room temperature. After the formation of the carbamate is complete, add (R)-3-quinuclidinol (1.2 eq) and a strong base like sodium hydride (as a dispersion in oil, 1.5 eq). Heat the mixture to reflux and remove the ethanol formed as an azeotrope with toluene. After the reaction is complete, cool the mixture and quench it carefully with water. Separate the organic layer, wash with water and brine, dry, and concentrate.

-

Salt Formation and Purification: Dissolve the crude solifenacin base in a suitable solvent, such as acetone (B3395972) or ethyl acetate. Add a solution of succinic acid (1.0 eq) in the same solvent. Stir the mixture to induce crystallization. The this compound will precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to obtain the final product.[12] The product can be further purified by recrystallization.

Analytical Workflow

The analysis of this compound in bulk drug substance and pharmaceutical formulations typically involves High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, often a UV or mass spectrometry (MS) detector.

Figure 3: Typical analytical workflow for this compound using HPLC.

A typical HPLC method for the analysis of this compound might involve a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile and/or methanol). Detection is often carried out at a wavelength of around 220 nm. For more sensitive and selective analysis, especially in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed.[18]

Conclusion

This compound stands as a significant achievement in the pharmacological treatment of overactive bladder. Its discovery was driven by the need for a more bladder-selective antimuscarinic agent, and its synthesis has been refined to allow for efficient and stereoselective production. This technical guide has provided a detailed exploration of the key aspects of this compound, from its mechanism of action at the molecular level to the practicalities of its synthesis and analysis. The presented data and protocols are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline - Google Patents [patents.google.com]

- 2. Nerve-released acetylcholine contracts urinary bladder smooth muscle by inducing action potentials independently of IP3-mediated calcium release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The intracellular pathway of the acetylcholine-induced contraction in cat detrusor muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. rsc.org [rsc.org]

- 6. CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method - Google Patents [patents.google.com]

- 7. tsijournals.com [tsijournals.com]

- 8. (R)-(-)-3-Quinuclidinol synthesis - chemicalbook [chemicalbook.com]

- 9. Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis process of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. US20080242697A1 - Process for the synthesis of solifenacin - Google Patents [patents.google.com]

- 13. Clinical pharmacokinetics and pharmacodynamics of solifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Comparative efficacy and tolerability of solifenacin 5 mg/day versus other oral antimuscarinic agents in overactive bladder: A systematic literature review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

Solifenacin Succinate: A Technical Guide to its Non-Urological Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin (B1663824) succinate (B1194679), a competitive muscarinic receptor antagonist, is well-established for the treatment of overactive bladder. Its primary mechanism of action involves the blockade of M3 muscarinic receptors in the bladder, leading to detrusor muscle relaxation. However, a growing body of research has unveiled a broader pharmacological profile for solifenacin, extending its potential applications beyond urology. This technical guide provides an in-depth exploration of the non-urological research applications of solifenacin succinate, focusing on its interactions with various receptor systems and the resultant physiological effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the pharmacology of solifenacin and its potential in novel therapeutic areas.

Pharmacological Profile: Receptor Binding Affinities

Solifenacin exhibits a distinct binding profile across the five human muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). While it is most potent at the M3 receptor, its affinity for M1 and M5 receptors is also notable, suggesting potential effects in tissues where these receptors are predominantly expressed, such as the central nervous system and salivary glands.[1][2][3][4] Its lower affinity for the M2 receptor, which is abundant in the heart, is a key characteristic influencing its cardiovascular safety profile.[1][2][3][4]

| Receptor Subtype | Solifenacin Kᵢ (nM) | Reference |

| Human Muscarinic M1 | 26 | [1][2][3][4] |

| Human Muscarinic M2 | 170 | [1][2][3][4] |

| Human Muscarinic M3 | 12 | [1][2][3][4] |

| Human Muscarinic M4 | 110 | [1][2][3][4] |

| Human Muscarinic M5 | 31 | [1][2][3][4] |

| Tissue/Cell Type | Solifenacin pKᵢ | Reference |

| Mouse Bladder | 7.38 | [1] |

| Mouse Submaxillary Gland | 7.89 | [1] |

| Mouse Heart | 7.00 | [1] |

| Rat Bladder Smooth Muscle Cells | 8.12 | |

| Rat Salivary Gland Cells | 7.57 |

Non-Urological Research Applications

Central Nervous System (CNS) Effects and Cognitive Function

The presence of M1 muscarinic receptors in the forebrain, an area critical for cognitive processes, raises questions about the potential central nervous system effects of muscarinic antagonists. Research into solifenacin's impact on cognition has been a key area of non-urological investigation.

Signaling Pathway: M1 Muscarinic Receptor Antagonism in the CNS

Acetylcholine (ACh) binding to M1 receptors in the central nervous system activates a Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling cascades are crucial for neuronal excitability, synaptic plasticity, and cognitive functions such as learning and memory. Solifenacin, by acting as an antagonist at the M1 receptor, can interfere with these processes.

Experimental Data and Protocols

Animal studies using the passive avoidance task in rats have shown that solifenacin, unlike some other antimuscarinics like oxybutynin, does not impair learning and memory at doses significantly higher than those required for its urological effects.[5]

-

Experimental Protocol: Passive Avoidance Task in Rats [5]

-

Apparatus: A two-compartment box with an illuminated and a dark compartment, separated by a guillotine door. The floor of the dark compartment is an electrified grid.

-

Habituation Trial: Rats are placed in the illuminated compartment and allowed to enter the dark compartment, after which they are returned to their home cage.

-

Acquisition Trial: 60 minutes after habituation, the rat is again placed in the illuminated compartment. Upon entering the dark compartment, the door is closed, and a mild electrical shock (e.g., 0.8 mA for 4 seconds) is delivered. Solifenacin or a control substance is administered intravenously (e.g., 10 minutes) before this trial.

-

Retention Trial: 24 hours after the acquisition trial, the rat is placed back in the illuminated compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.

-

Cardiovascular Effects

The presence of M2 muscarinic receptors in the heart, which are involved in regulating heart rate, makes the cardiovascular safety of muscarinic antagonists a critical area of investigation.

Signaling Pathway: M2 Muscarinic Receptor Antagonism in the Heart

In the sinoatrial (SA) node of the heart, acetylcholine (ACh) binds to M2 receptors, which are coupled to Gi proteins. This activation leads to the dissociation of the Gαi and Gβγ subunits. Gαi inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels and subsequently decreasing the activity of protein kinase A (PKA). This leads to a reduction in the phosphorylation of L-type calcium channels, decreasing calcium influx and slowing the heart rate. The Gβγ subunit directly activates G-protein-coupled inwardly-rectifying potassium channels (GIRK), leading to potassium efflux, hyperpolarization of the cell membrane, and a further decrease in heart rate. Solifenacin's antagonism at M2 receptors can counteract these effects.

Experimental Data and Protocols

A large-scale, open-label, post-marketing surveillance study involving 4,450 patients with overactive bladder demonstrated that solifenacin (5-10 mg once daily for 12 weeks) did not cause clinically relevant alterations in mean heart rate or blood pressure.[6][7] However, a case report has suggested a potential link between solifenacin and QT prolongation and Torsade de Pointes in an elderly patient with other risk factors.[8] Another clinical study observed a higher incidence of QT interval prolongation with solifenacin 10 mg compared to 5 mg.[9]

| Parameter | Pre-treatment | Post-treatment (12 weeks) | Reference |

| Mean Heart Rate (beats/min) | 75.2 ± 8.2 | 74.5 ± 7.6 | [7] |

| Mean Blood Pressure (mmHg) | 137/82 | 134/81 | [7] |

-

Experimental Protocol: In Vivo Cardiovascular Safety Study in Conscious Dogs (General Methodology)

-

Animal Model: Conscious beagle dogs are often used as a non-rodent species for cardiovascular safety pharmacology studies.

-

Instrumentation: Dogs are instrumented with telemetry devices for continuous monitoring of electrocardiogram (ECG), heart rate, and blood pressure.

-

Dosing: Solifenacin is administered orally at various dose levels.

-

Data Collection: Cardiovascular parameters are recorded continuously for a specified period (e.g., 24 hours) post-dosing.

-

Endpoints: Key endpoints include changes in heart rate, systolic and diastolic blood pressure, and ECG intervals (e.g., PR, QRS, QT, and corrected QT intervals like QTcF).

-

Gastrointestinal Motility

The M3 muscarinic receptors are also prevalent in the smooth muscle of the gastrointestinal (GI) tract, where they mediate contraction and regulate motility.

Signaling Pathway: M3 Muscarinic Receptor Antagonism in GI Smooth Muscle

Similar to its action in the bladder, acetylcholine (ACh) binding to M3 receptors on gastrointestinal smooth muscle cells activates the Gq/11-PLC-IP3/DAG pathway. The resulting increase in intracellular calcium leads to the activation of calmodulin and myosin light chain kinase (MLCK), causing smooth muscle contraction and promoting gastrointestinal motility. Solifenacin's antagonism of M3 receptors in the GI tract can lead to a reduction in motility.

Experimental Data and Protocols

A study in healthy women demonstrated that solifenacin (10 mg for 14 days) delayed small-intestinal and colonic transit.[2]

| Parameter | Change with Solifenacin (10 mg) | Reference |

| Small-Intestinal Transit (Colonic filling at 6h) | -21.8% (delayed) | [2] |

| Colonic Transit (Geometric center at 24h) | -0.49 (delayed) | [2] |

| Colonic Transit (Geometric center at 48h) | -0.65 (delayed) | [2] |

-

Experimental Protocol: Gastrointestinal Transit Scintigraphy (General Methodology) [2]

-

Subjects: Healthy volunteers.

-

Test Meal: A radiolabeled meal (e.g., eggs labeled with 99mTc-sulfur colloid for solid phase and water labeled with 111In-DTPA for liquid phase) is ingested.

-

Imaging: Scintigraphic images of the abdomen are acquired at regular intervals to track the movement of the radiolabeled meal through the stomach, small intestine, and colon.

-

Data Analysis: Gastric emptying (GE), small-intestinal transit (colonic filling at a specific time point, e.g., 6 hours), and colonic transit (geometric center at 24 and 48 hours) are calculated from the images.

-

Treatment Protocol: Subjects are treated with solifenacin or placebo for a specified duration (e.g., 14 days) before the transit study.

-

Ion Channel Modulation: M-Type Potassium (K+) Channels

Recent research has identified a novel, non-muscarinic action of solifenacin on M-type potassium channels (KCNQ), which are voltage-gated potassium channels crucial for regulating neuronal excitability.

Experimental Workflow: Investigating Solifenacin's Effect on M-Type K+ Channels

The effect of solifenacin on M-type K+ channels can be investigated using electrophysiological techniques, specifically the whole-cell patch-clamp method. This allows for the direct measurement of ion channel activity in living cells.

Experimental Data and Protocols

In pituitary GH3 cells, solifenacin was found to concentration-dependently increase the amplitude of the M-type K+ current (IK(M)) with an effective EC50 value of 0.34 μM. This action appears to be independent of its muscarinic receptor antagonism.

-

Experimental Protocol: Whole-Cell Patch-Clamp Recording

-

Cell Preparation: Pituitary GH3 cells or other suitable cell lines expressing M-type K+ channels are cultured.

-

Recording Setup: A glass micropipette filled with an appropriate intracellular solution is brought into contact with a single cell. A high-resistance seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total current across the cell membrane.

-

Data Acquisition: A voltage-clamp protocol is applied to the cell to elicit and record the M-type K+ current.

-

Drug Application: Solifenacin is applied to the cell at various concentrations to determine its effect on the M-type K+ current.

-

Data Analysis: The recorded currents are analyzed to determine the concentration-response relationship and calculate the EC50 value.

-

Conclusion

This compound's pharmacological activity extends beyond its well-known antagonism of M3 muscarinic receptors in the bladder. Its interactions with other muscarinic receptor subtypes, particularly M1 in the CNS and M2 in the cardiovascular system, as well as its newly discovered effects on M-type potassium channels, open up a range of possibilities for non-urological research. The data and experimental protocols presented in this guide provide a solid foundation for further investigation into the potential therapeutic applications of solifenacin in areas such as cognitive disorders, cardiovascular conditions, and gastrointestinal motility disorders. A thorough understanding of its complex pharmacology is essential for designing future studies and unlocking the full therapeutic potential of this multifaceted molecule.

References

- 1. Muscarinic receptor binding, plasma concentration and inhibition of salivation after oral administration of a novel antimuscarinic agent, this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential effects of selective and non-selective muscarinic antagonists on gastrointestinal transit and bowel function in healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Pharmacological characterization of a new antimuscarinic agent, this compound, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ics.org [ics.org]

- 6. Cardiac effects of muscarinic receptor antagonists used for voiding dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cardiovascular safety and overall tolerability of solifenacin in routine clinical use: a 12-week, open-label, post-marketing surveillance study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. QT prolongation and torsade de pointes associated with solifenacin in an 81-year-old woman - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cardiovascular safety in refractory incontinent patients with overactive bladder receiving add‐on mirabegron therapy to solifenacin (BESIDE) - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Pharmacokinetics of Solifenacin Succinate in Animal Models: A Technical Guide

This technical guide provides an in-depth overview of the in vivo pharmacokinetics of solifenacin (B1663824) succinate (B1194679) in various animal models. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in preclinical species. This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and visualizes complex processes to facilitate a comprehensive understanding.

Quantitative Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of solifenacin succinate observed in different animal models following oral administration. These data are compiled from nonclinical safety and toxicology studies.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Sex | Dose (mg/kg/day) | Duration | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) | Half-life (t½) (h) | Bioavailability (%) |

| Male | 30 | 26 weeks | N/A | 745 | N/A | N/A | N/A |

| Female | 30 | 26 weeks | N/A | 566 | N/A | N/A | N/A |

| Male | 100 | 26 weeks | N/A | N/A | N/A | N/A | N/A |